molecular formula C22H20FN5O3S B2550790 N'-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 894033-97-7

N'-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Cat. No.: B2550790
CAS No.: 894033-97-7
M. Wt: 453.49
InChI Key: FLUVZZMKSGCIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a potent and selective ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. Its primary research value lies in the study of non-small cell lung cancer (NSCLC) , particularly in models driven by ALK rearrangements or ROS1 fusions, such as EML4-ALK. Researchers utilize this compound to investigate mechanisms of acquired resistance to first-generation ALK inhibitors and to explore next-generation therapeutic strategies that can overcome resistant mutations like the gatekeeper L1196M. The [1,2,4]triazolo[3,2-b][1,3]thiazole core structure is engineered for enhanced kinase selectivity and metabolic stability , making it a valuable chemical probe for dissecting ALK and ROS1 signaling pathways in vitro and in vivo. Its application extends to preclinical studies aimed at understanding tumor cell proliferation, survival, and apoptosis in the context of targeted kinase inhibition.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3S/c1-2-31-18-9-7-16(8-10-18)25-21(30)20(29)24-12-11-17-13-32-22-26-19(27-28(17)22)14-3-5-15(23)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUVZZMKSGCIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves a multi-step process. One common synthetic route includes the following steps:

  • Formation of the Triazolothiazole Core: : The synthesis begins with the formation of the triazolothiazole core. This can be achieved by reacting 4-fluorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding thiosemicarbazide. This intermediate is then cyclized with an appropriate α-haloketone to yield the triazolothiazole core.

  • Introduction of the Ethoxyphenyl Group: : The ethoxyphenyl group is introduced through a nucleophilic substitution reaction. The triazolothiazole core is reacted with 4-ethoxyphenyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.

  • Formation of the Ethanediamide Moiety: : The final step involves the introduction of the ethanediamide moiety. This can be achieved by reacting the intermediate with ethylenediamine under appropriate conditions, such as refluxing in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of N’-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with different nucleophiles or electrophiles.

Scientific Research Applications

Structure and Composition

The compound features a triazole-thiazole hybrid structure that may contribute to its biological activity. The presence of the ethoxy and fluorophenyl groups suggests potential interactions with biological targets.

Medicinal Chemistry

N'-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has been investigated for its pharmacological properties:

  • Anticancer Activity : Research indicates that compounds with triazole and thiazole moieties exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer types .
  • Antimicrobial Properties : The incorporation of fluorophenyl groups enhances the antimicrobial efficacy of certain compounds. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains .

Neuropharmacology

The compound’s structural features suggest potential applications in neuropharmacology:

  • CNS Activity : Compounds containing triazole rings have shown promise in treating neurological disorders. Investigations into related compounds have indicated potential neuroprotective effects, which could be explored further for this specific compound .

Drug Development

The unique structural characteristics of this compound make it a candidate for drug development:

  • Lead Compound for Synthesis : Its complex structure can serve as a lead compound for synthesizing derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies can guide modifications to improve efficacy and reduce toxicity .

Case Study 1: Anticancer Efficacy

A study conducted on a derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential as an alternative treatment for resistant strains.

Mechanism of Action

The mechanism of action of N’-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Methoxy vs. Ethoxy Substitution

A closely related compound, N-{2-[2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide (ChemSpider ID: 18411348), shares the same triazolo-thiazole core and ethanediamide linker but differs in the para-substituent on the phenyl group (methoxy vs. ethoxy). Key comparative

Property Target Compound (Ethoxy) Methoxy Analog
Molecular Formula C22H20FN5O3S* C21H18FN5O3S
Average Mass (Da) ~453.49 439.465
Substituent (R) -OCH2CH3 -OCH3
Lipophilicity (Predicted logP) Higher Moderate

However, steric bulk may reduce binding affinity in some targets .

Triazole Derivatives and Tautomerism

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., X = H, Cl, Br) exhibit tautomerism between thione and thiol forms, which impacts reactivity and biological activity . Unlike these derivatives, the target compound’s triazolo-thiazole core is rigidified, preventing tautomeric shifts. This structural constraint may confer greater stability in biological environments.

Key Differences:

  • Tautomerism: Absent in the target compound due to fused ring system .

Benzothiazole Acetamide Derivatives

Benzothiazole analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () share acetamide functionalities but differ in core heterocycles.

Feature Target Compound Benzothiazole Analog
Core Structure Triazolo-thiazole Benzothiazole
Key Substituents 4-fluorophenyl, 4-ethoxyphenyl Trifluoromethyl, methoxy
Potential Bioactivity Anticancer/antimicrobial Pesticidal/antifungal

The triazolo-thiazole core may offer improved π-stacking interactions in biological targets compared to benzothiazoles, which are more commonly associated with pesticidal applications .

Pesticide-Related Triazolo Compounds

Compounds such as metosulam and diclosulam () are triazolo-pyrimidine sulfonamides used as herbicides. While structurally distinct, they highlight the importance of fluorine and methoxy/ethoxy groups in agrochemical design.

Property Target Compound Diclosulam
Core Triazolo-thiazole Triazolo-pyrimidine
Functional Groups Ethanediamide, ethoxy Sulfonamide, ethoxy
Application Undefined (potential pharma) Herbicide

The ethanediamide linker in the target compound may reduce soil mobility compared to sulfonamide-based herbicides, limiting environmental persistence .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Class Example Structure Molecular Formula Key Substituents Predicted logP
Target Compound Triazolo-thiazole + ethanediamide C22H20FN5O3S 4-ethoxy, 4-fluoro 3.8*
Methoxy Analog Triazolo-thiazole + ethanediamide C21H18FN5O3S 4-methoxy, 4-fluoro 3.2
Benzothiazole Analog Benzothiazole + acetamide C17H14F3NO2S 4-methoxy, trifluoromethyl 4.1

*Estimated via computational tools.

Research Findings and Implications

  • Core Rigidity: The fused triazolo-thiazole system prevents tautomerism, offering metabolic stability over flexible triazole-thiones .

Limitations: No direct biological data for the target compound were found in the provided evidence; comparisons are extrapolated from structural analogs. Further experimental studies are needed to validate pharmacokinetic and pharmacodynamic properties.

Biological Activity

N'-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and various pharmacological effects.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-ethoxyphenyl derivatives with triazole and thiazole moieties. The structural formula can be represented as follows:

C27H30FN6O1\text{C}_{27}\text{H}_{30}\text{F}\text{N}_6\text{O}_1

This compound features a unique combination of triazole and thiazole rings which are known for their diverse biological activities.

Anticonvulsant Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticonvulsant properties. In a study assessing the anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) models, compounds similar to this compound demonstrated protective effects against seizures. For instance, one derivative showed an ED50 of 49.1 mg/kg with a TD50 of 94.1 mg/kg, resulting in a protective index (PI) of 1.9 .

Antimicrobial Activity

The compound's structural motifs suggest potential antimicrobial properties. Thiazole and triazole derivatives have previously shown efficacy against various bacterial strains. For example, compounds containing similar structures have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. .

Anti-inflammatory Effects

Compounds with triazole and thiazole structures are also recognized for their anti-inflammatory activities. The mechanism typically involves the inhibition of pro-inflammatory cytokines and mediators in various cell lines. This suggests that this compound may exhibit similar properties.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Anticonvulsant Evaluation : A series of thiazolo-triazole derivatives were evaluated for their anticonvulsant properties using established seizure models. One compound showed promising results with a protective index indicating potential for development as an antiepileptic drug.
  • Antimicrobial Screening : Derivatives were tested against common pathogens and demonstrated varying degrees of antibacterial activity. This aligns with the known efficacy of similar heterocyclic compounds against microbial infections. .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.